2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile
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Overview
Description
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperazine ring, and a methoxypyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable quinoline derivative reacts with piperazine under basic conditions.
Methoxypyrimidine Group Addition: The final step involves the coupling of the methoxypyrimidine group to the piperazine-quinoline intermediate, often using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the nitrile group to an amine.
Substitution: The methoxypyrimidine group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the methoxy group under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies, particularly for G-protein-coupled receptors.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Methoxyphenyl)piperazin-1-yl]quinoline-3-carbonitrile
- 2-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile is unique due to its specific methoxypyrimidine moiety, which can confer distinct binding properties and biological activities. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-26-17-6-7-21-19(23-17)25-10-8-24(9-11-25)18-15(13-20)12-14-4-2-3-5-16(14)22-18/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINXIGSRWOVSFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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